molecular formula C85H123N21O20 B1591306 高血压素 CAS No. 20845-02-7

高血压素

货号 B1591306
CAS 编号: 20845-02-7
分子量: 1759 g/mol
InChI 键: XJFQCYIFOWHHFN-PLKCGDGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .


Synthesis Analysis

The synthesis of Hypertensinogen involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .


Molecular Structure Analysis

Hypertensinogen contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .


Chemical Reactions Analysis

The chemical reactions involving Hypertensinogen are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .

科学研究应用

The Renin-Angiotensin-Aldosterone System (RAAS)

  • Scientific Field : Medical Science, specifically Hypertension and Cardiovascular/Renal Diseases .
  • Application Summary : The RAAS plays a central role in the regulation of blood pressure and body fluid homeostasis . Hypertensinogen, mainly produced by the liver, is cleaved by renin into angiotensin I, which is then cleaved by angiotensin-converting enzyme (ACE) to produce angiotensin II (Ang II), the main effector of this system .
  • Methods of Application : The study of the RAAS typically involves biochemical assays and physiological measurements to assess the levels and effects of its components, including Hypertensinogen .
  • Results or Outcomes : Chronic activation of the RAAS under pathological conditions can lead to hypertension and cardiovascular/renal diseases . Therefore, understanding the role of Hypertensinogen and other components of the RAAS can help in the development of therapeutic strategies for these conditions .

Clinical Hypertension Research

  • Scientific Field : Clinical Medicine, specifically Hypertension Research .
  • Application Summary : Hypertensinogen plays a crucial role in hypertension, a major global public health concern affecting an estimated 1.4 billion people worldwide . Understanding the role of Hypertensinogen in hypertension can lead to the development of innovative antihypertensive medications and devices .
  • Methods of Application : Clinical trials are conducted to study the effects of different antihypertensive medications and their impact on hypertension management .
  • Results or Outcomes : The rational use of antihypertensive medications is concluded to be important for effective hypertension management .

Renin-Angiotensin-Aldosterone System Receptors

  • Scientific Field : Medical Science, specifically Hypertension and Cardiovascular/Renal Diseases .
  • Application Summary : The Renin-Angiotensin-Aldosterone System (RAAS) plays important roles in regulating blood pressure and body fluid, which contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Hypertensinogen is a key component of this system .
  • Methods of Application : The study of the RAAS typically involves biochemical assays and physiological measurements to assess the levels and effects of its components, including Hypertensinogen .
  • Results or Outcomes : Understanding the role of Hypertensinogen and other components of the RAAS can help in the development of therapeutic strategies for these conditions .

Mobile Health (mHealth) for Hypertension Management

  • Scientific Field : Digital Health, specifically Mobile Health .
  • Application Summary : Hypertensinogen, as a key player in hypertension, can be monitored using mobile health applications to manage hypertension in real-world clinical settings .
  • Methods of Application : Mobile health applications can be used to monitor Hypertensinogen levels and provide real-time feedback to patients and healthcare providers .
  • Results or Outcomes : The use of mobile health applications can potentially improve hypertension control rates .

Modulation of Blood Pressure

  • Scientific Field : Cardiovascular Medicine .
  • Application Summary : Hypertensinogen plays a crucial role in the modulation of blood pressure . The angiotensin peptides that control blood pressure are released from Hypertensinogen on cleavage of its extended N-terminal tail by the specific aspartyl-protease, renin .
  • Methods of Application : The study involves detailed biochemical assays and physiological measurements to assess the levels and effects of Hypertensinogen .
  • Results or Outcomes : Understanding the role of Hypertensinogen in blood pressure modulation can lead to the development of novel agents for the treatment of hypertension .

Nanotechnology

  • Scientific Field : Nanotechnology .
  • Application Summary : Nanotechnology holds great promise and is hyped by many as the next industrial evolution . Hypertensinogen, as a key player in hypertension, can be monitored using nanotechnology to manage hypertension in real-world clinical settings .
  • Methods of Application : Nanotechnology can be used to monitor Hypertensinogen levels and provide real-time feedback to patients and healthcare providers .
  • Results or Outcomes : The use of nanotechnology can potentially improve hypertension control rates .

未来方向

Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .

属性

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQCYIFOWHHFN-PLKCGDGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H123N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346983
Record name Angiotensinogen (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1759.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensinogen (1-14)

CAS RN

20845-02-7
Record name Angiotensinogen (1-14)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensinogen (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
958
Citations
OM Helmer, RS Griffith, RM Sanders, JH Tilden - Endocrinology, 1952 - academic.oup.com
LEVIN (1945) pointed out that diethylstilbestrol acts as an adrenocorticotrophic substance as judged by several criteria. For instance, he found that the administration of this estrogen to …
Number of citations: 168 academic.oup.com
IH Page, OM Helmer, AA Plentl, KG Kohlstaedt… - Science, 1943 - science.org
Journal of the American Medical Association, 7 the term" hypertensine" does not follow North American practice in that its selection evidently is intended to imply its causal relationship …
Number of citations: 37 www.science.org
FW Haynes, L Dexter - American Journal of Physiology …, 1947 - journals.physiology.org
… The present study is similar to that of Dell’Oro and Braun-Menendez, but the animals have been followed for longer periods and serial measurements of the hypertensinogen and …
Number of citations: 59 journals.physiology.org
JW Bean - American Journal of Physiology-Legacy Content, 1942 - journals.physiology.org
… denied that either hypertensinogen or renin or both may be lacking in the toad or that toad blood contains some substance which prevents the interaction of renin with hypertensinogen, …
Number of citations: 58 journals.physiology.org
L Dexter, HA Frank, FW Haynes… - The Journal of …, 1943 - Am Soc Clin Investig
METHODS Twenty normaland 4 nephrectomized street dogs, weighing from 6.3 to 16.0 kgm., were rendered hypotensive by hemorrhage. In all but 3 dogs, no anesthetic was used …
Number of citations: 57 www.jci.org
OM Helmer, RS Griffith, JH Tilden, RM Sanders - Endocrinology, 1951 - academic.oup.com
BILATERAL adrenalectomy of normal rats causes a lowering of the level of plasma renin-substrate (hypertensinogen) (Gaudino, 1944). Treatment of such animals with …
Number of citations: 49 academic.oup.com
FW Haynes, PH Forsham… - American Journal of …, 1953 - journals.physiology.org
RESULTS The results of all experiments are summarized in table 2. Experiments have been arranged in the order of decreasing total dosage administered by any given route …
Number of citations: 50 journals.physiology.org
L Dexter, FW Haynes, WC Bridges - The Journal of Clinical …, 1945 - Am Soc Clin Investig
… hypertensinase and hypertensinogen are almost completely destroyed. Beef plasma may be freed from hypertensinase without appreciable loss of hypertensinogen activity and human …
Number of citations: 53 www.jci.org
FW Haynes, L Dexter - The Journal of Clinical Investigation, 1945 - Am Soc Clin Investig
… of hypertensinogen in dogs since removal or injury of the liver decreases or perhaps abolishes the regeneration of hypertensinogen … would show abnormal hypertensinogen values. The …
Number of citations: 23 www.jci.org
DA Collins, CD Harakal - Circulation Research, 1954 - Am Heart Assoc
… hypertensinogen as a factor in our incubations of plasma with renin. In the intact animal increased hypertensinogen … renin the concentration of hypertensinogen before nephrectomy may …
Number of citations: 25 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。